Scaffold Vector Diversity: Dual Functionalization vs. Mono-Substituted Analogs
The target compound is a dual-substituted isonicotinamide. While no head-to-head biological assay data is publicly available, its structural differentiation from the closest commercially available analog, 2-(cyclopropylmethoxy)isonicotinamide (CAS 2034359-04-9), is quantifiable. The target compound contains a 4-hydroxycyclohexyl amide substituent, whereas the analog is a primary amide. This represents a gain of one additional functional diversity vector, which is critical in fragment-based or library-based drug discovery for exploring additional binding pocket interactions. The 4-hydroxycyclohexyl group's substituent constant can be compared to simpler substituents to quantify this difference .
| Evidence Dimension | Number of non-hydrogen substituent diversity vectors off the core scaffold |
|---|---|
| Target Compound Data | 2 (one cyclopropylmethoxy, one 4-hydroxycyclohexyl) |
| Comparator Or Baseline | 2-(cyclopropylmethoxy)isonicotinamide (CAS 2034359-04-9): 1 (one cyclopropylmethoxy, primary amide) |
| Quantified Difference | 100% increase in substitution diversity vectors (1 vs. 2) |
| Conditions | Structural comparison |
Why This Matters
In lead generation, each additional diversity vector can exponentially increase the chance of identifying a hit. This compound enables SAR studies at the amide position, which the primary amide analog cannot.
